(4R)-1-N-Boc-4-苄基-D-脯氨酸

描述

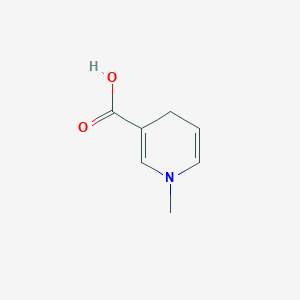

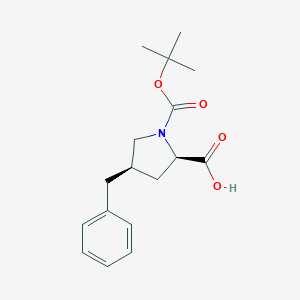

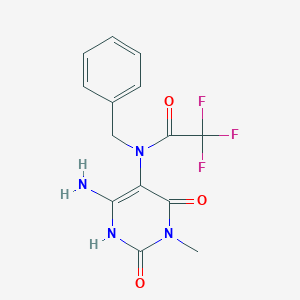

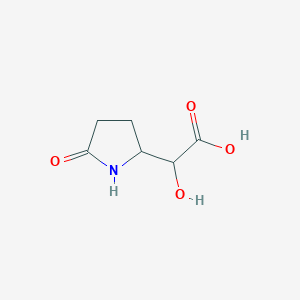

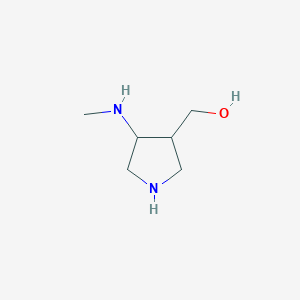

The compound "(4R)-1-N-Boc-4-Benzyl-D-proline" is a derivative of the amino acid proline, which is a key building block in the synthesis of peptides and proteins. It is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in the synthesis of chiral catalysts and foldamers, as well as its role in promoting specific conformations in peptides.

Synthesis Analysis

The synthesis of related proline derivatives has been described in several studies. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to "(4R)-1-N-Boc-4-Benzyl-D-proline," starts from benzyl-N-Boc-(3R)-aminobutanoate. This process involves cyclization and rearrangement catalyzed by Sn(OTf)2, followed by activation of the carboxy group to form oligomers . Another study reports the synthesis of 4,5'-bis-proline compounds through a reductive dimerization of N-acyloxyiminium ions, which are generated from N-Boc pyrrolidines . These methods highlight the versatility and complexity of synthesizing proline derivatives.

Molecular Structure Analysis

The molecular structure of proline derivatives significantly influences their conformational preferences. For example, the incorporation of perfluoro-tert-butyl groups in (2S,4R)- and (2S,4S)-4-hydroxyproline leads to distinct conformational preferences, with one promoting a polyproline helix . This suggests that the substitution pattern on the proline ring, such as the benzyl and Boc groups in "(4R)-1-N-Boc-4-Benzyl-D-proline," would also impact its conformational behavior.

Chemical Reactions Analysis

Proline derivatives are known to catalyze aldol and Mannich reactions. The 4,5'-bis-proline compounds synthesized in one study were shown to be effective metal-free catalysts for these reactions . Similarly, the synthesis of a chiral catalyst from (R)-hydroxy-(S)-proline, which is structurally similar to "(4R)-1-N-Boc-4-Benzyl-D-proline," resulted in an efficient catalyst for asymmetric aldol reactions . These findings demonstrate the chemical reactivity of proline derivatives in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of proline derivatives are influenced by their stereochemistry and substituents. The synthesis of stereoisomers of N-benzyl-3-hydroxy-4-methylproline shows that the stereochemistry affects the outcome of key reactions, such as enzymatic separation and intramolecular cyclization . The presence of protecting groups like Boc also affects the solubility and reactivity of these compounds, which is crucial for their application in peptide synthesis and catalysis.

科学研究应用

不对称反应的手性催化剂

(4R)-1-N-Boc-4-苄基-D-脯氨酸衍生物已被合成并用作不对称醛醇反应中的手性催化剂。这些催化剂已显示出以高对映体过量产出产物的效率,展示了它们在立体选择性合成中的潜力,这对于生产手性药物化合物至关重要。

分子建模和配体选择性

从顺式-4-羟基-D-脯氨酸开始,对(2R,4R)-4-氨基吡咯烷-2,4-二羧酸的 1-苄基衍生物进行的研究有助于理解化合物在代谢型谷氨酸受体 (mGluR) 上的活性。这项工作突出了脯氨酸衍生物在设计受体亚型的选择性配体中的重要性,这对于开发靶向治疗至关重要。

手性分离技术

使用高效液相色谱 (HPLC) 已取得了脯氨酸衍生物(如 (4R)-1-N-Boc-4-苄基-D-脯氨酸)的手性分离方法的进展。这些技术对于纯化对映体纯化合物至关重要,而对映体纯化合物对于药物应用和研究很重要。

构象研究和肽设计

已探索将脯氨酸衍生物掺入肽中以影响它们的构象和稳定性。例如,在 trp 笼状微蛋白中用特定衍生物取代脯氨酸已显示出影响肽的热稳定性和 α-螺旋性。此类研究对于理解蛋白质折叠和设计稳定的基于肽的治疗剂至关重要。

多环类似物的合成

关于脯氨酸和脯氨醇的多环类似物的合成的研究证明了脯氨酸衍生物在构建复杂分子结构方面的多功能性。这些化合物在材料科学和药物化学中作为新型支架具有潜在应用。

属性

IUPAC Name |

(2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428038 | |

| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-1-N-Boc-4-Benzyl-D-proline | |

CAS RN |

158459-13-3 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158459-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)